molecular formula C19H23N7O B6472394 3-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile CAS No. 2640877-96-7

3-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B6472394
CAS No.: 2640877-96-7
M. Wt: 365.4 g/mol
InChI Key: GJMYYDPKSXXQRU-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is an aromatic heterocyclic organic compound similar to pyridine . It also contains a piperazine moiety, which is a common feature in many pharmaceuticals and it has a morpholine ring, which is often used in drug synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods including condensation reactions . The synthesis usually involves the reaction of the corresponding amines and acids .


Molecular Structure Analysis

The molecular structure of this compound would likely be analyzed using techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (^1H NMR), and electron ionization mass spectrometry (EI-MS) .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be studied using similar techniques as the molecular structure analysis . The compound’s reactivity would likely be influenced by the presence of the pyrimidine, piperazine, and morpholine moieties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques . These might include determining its melting point, boiling point, solubility in various solvents, and stability under various conditions .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and environmental impact . Without specific data, it’s difficult to provide detailed information .

Future Directions

The future research directions for this compound could include exploring its potential uses in pharmaceuticals, particularly given the presence of the piperazine and pyrimidine moieties . Further studies could also investigate its physical and chemical properties, and its environmental impact .

Properties

IUPAC Name

3-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-15-22-18(13-19(23-15)26-9-11-27-12-10-26)25-7-5-24(6-8-25)17-3-2-4-21-16(17)14-20/h2-4,13H,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMYYDPKSXXQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=C(N=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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